

An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-4-(trifluoromethyl)benzaldehyde

Cat. No.: B2794991

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Abstract: This document provides a comprehensive technical overview of **3-Methoxy-4-(trifluoromethyl)benzaldehyde**, a key aromatic aldehyde intermediate in the synthesis of complex organic molecules. The guide details the compound's fundamental physicochemical properties, spectroscopic signature, and essential safety protocols. It is intended for researchers, chemists, and drug development professionals who utilize fluorinated synthons in their work. By consolidating critical data and providing actionable experimental workflows, this guide aims to facilitate the effective and safe application of this versatile chemical building block.

Introduction and Significance

3-Methoxy-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has garnered interest within the fields of medicinal chemistry and materials science. The presence of both a methoxy ($-\text{OCH}_3$) group and a trifluoromethyl ($-\text{CF}_3$) group on the benzaldehyde scaffold imparts unique electronic properties. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct electronic environment that influences the reactivity of the aldehyde functional group and the aromatic ring.

This substitution pattern makes it a valuable precursor for the synthesis of a variety of target molecules. For instance, it is a useful reactant in the preparation of compounds designed as selective PDE10A inhibitors, which are of interest in the development of treatments for neurological and psychiatric disorders.^{[1][2]} The trifluoromethyl group, in particular, is a prized

feature in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient. Understanding the core physical properties of this intermediate is therefore paramount for its efficient use in multi-step synthetic campaigns.

Chemical Identity and Structure

Proper identification is the first step in any rigorous scientific application. The following identifiers and structural representations define **3-Methoxy-4-(trifluoromethyl)benzaldehyde**.

- IUPAC Name: **3-methoxy-4-(trifluoromethyl)benzaldehyde**
- CAS Number: 945003-38-3[1]
- Molecular Formula: C₉H₇F₃O₂[1]
- Molecular Weight: 204.15 g/mol [1]
- InChI Key: XIRCMFYUQKUYJZ-UHFFFAOYSA-N

Caption: 2D Chemical Structure of **3-Methoxy-4-(trifluoromethyl)benzaldehyde**.

Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, and purification strategies. The data for **3-Methoxy-4-(trifluoromethyl)benzaldehyde** are summarized below.

Property	Value	Source
Physical Form	Solid	
Melting Point	38-40°C	[3]
Boiling Point	Not specified; likely decomposes.	N/A
Solubility	Slightly soluble in water.	[3]
Density	Data not available.	N/A

Field Insights: The low melting point of 38-40°C indicates that the compound may exist as a low-melting solid or even a supercooled liquid at slightly elevated ambient temperatures.[3] For accurate weighing and handling, it is crucial to ensure the material is fully solidified and at thermal equilibrium. Its slight solubility in water suggests that aqueous workups during synthesis may be effective for removing water-soluble impurities, but significant product loss into the aqueous phase is unlikely.[3] For reactions, common organic solvents such as dichloromethane, ethyl acetate, or tetrahydrofuran are more appropriate.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this exact isomer are not publicly available, the expected characteristics based on its structure and data from similar substituted benzaldehydes are as follows.[4][5]

- ¹H NMR (Proton Nuclear Magnetic Resonance):
 - Aldehydic Proton (CHO): A singlet is expected between δ 9.8-10.1 ppm. This downfield shift is characteristic of aldehyde protons.[5]
 - Aromatic Protons: Three protons on the aromatic ring will appear as multiplets or distinct doublets/singlets in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns and chemical shifts will be influenced by the positions of the -OCH₃ and -CF₃ groups.
 - Methoxy Protons (OCH₃): A sharp singlet corresponding to three protons will be observed around δ 3.9-4.1 ppm.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 185-195 ppm.
 - Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.
 - Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.

- Trifluoromethyl Carbon (CF_3): A quartet signal further downfield than typical alkyl carbons, due to the strong deshielding effect of the fluorine atoms.
- IR (Infrared) Spectroscopy:
 - C=O Stretch (Aldehyde): A strong, sharp absorption band around $1690\text{--}1710\text{ cm}^{-1}$.^[5]
 - C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected around 2720 cm^{-1} and 2820 cm^{-1} .^[5]
 - C-O Stretch (Methoxy): An absorption band in the region of $1200\text{--}1250\text{ cm}^{-1}$.
 - C-F Stretch: Strong absorption bands are expected in the $1100\text{--}1300\text{ cm}^{-1}$ region, characteristic of the trifluoromethyl group.

Experimental Protocol: Identity & Purity Verification by ^1H NMR

This protocol outlines a standard procedure for verifying the identity and assessing the purity of a supplied sample of **3-Methoxy-4-(trifluoromethyl)benzaldehyde**.

Causality: ^1H NMR is the primary choice for identity confirmation of organic molecules due to its speed, sensitivity, and the detailed structural information it provides. The choice of CDCl_3 as a solvent is based on its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for calibration. Tetramethylsilane (TMS) is the universally accepted internal standard for chemical shift referencing (0 ppm).^[5]

Caption: Standard workflow for identity verification via ^1H NMR spectroscopy.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-Methoxy-4-(trifluoromethyl)benzaldehyde** into a clean, dry vial.
 - Add approximately 0.7 mL of deuterated chloroform (CDCl_3).

- Add one drop of a TMS solution or use a solvent that already contains TMS.
- Vortex gently to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.[\[4\]](#)
 - Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[\[4\]](#)
- Data Acquisition:
 - Set standard acquisition parameters for a ^1H spectrum.
 - A relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are typically sufficient.[\[4\]](#)
 - Acquire data over 8-16 scans to achieve a good signal-to-noise ratio.[\[4\]](#)
- Data Processing:
 - Apply a Fourier transform to the raw Free Induction Decay (FID) data.[\[4\]](#)
 - Carefully phase the resulting spectrum so all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.
 - Integrate all peaks. The relative integrals should correspond to the number of protons for each signal (e.g., 1H for CHO, 3H for OCH_3).
- Analysis:
 - Compare the observed chemical shifts and multiplicities to the expected values (Section 4).
 - Assess purity by looking for extraneous peaks. The integration of impurity peaks relative to the product peaks can provide a semi-quantitative measure of purity.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care, following guidelines derived from Safety Data Sheets (SDS).

- GHS Pictograms:
 - GHS07 (Exclamation Mark)
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.[6]
- Precautionary Statements:
 - Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[7]
 - Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][9]
 - Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[7][8]
 - Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[8]

Handling Protocol: Always handle **3-Methoxy-4-(trifluoromethyl)benzaldehyde** inside a certified chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Avoid inhalation of dust and prevent contact with skin and eyes.[6][9] Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[7][9]

Conclusion

3-Methoxy-4-(trifluoromethyl)benzaldehyde is a valuable and versatile building block for synthetic chemistry, particularly in the realm of drug discovery. Its unique electronic properties, conferred by the methoxy and trifluoromethyl substituents, make it an attractive starting material for creating complex molecular architectures. A thorough understanding of its physical properties, spectroscopic fingerprints, and safety requirements is essential for its effective and responsible use in the laboratory. The data and protocols presented in this guide provide a solid foundation for researchers to incorporate this compound into their synthetic workflows with confidence and safety.

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